molecular formula C15H14BrFN2O3S B3543948 N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3543948
M. Wt: 401.3 g/mol
InChI Key: JSWVLIYPKRANSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the bromophenyl and fluorophenyl groups could be introduced via electrophilic aromatic substitution reactions. The methylsulfonyl group could be introduced via a sulfonation reaction, and the glycinamide group could be introduced via an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromine and fluorine atoms, both of which are highly electronegative, could result in regions of partial positive and negative charge within the molecule. This could give the molecule distinct polar and nonpolar regions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the bromophenyl and fluorophenyl groups could potentially undergo further electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups. Its melting and boiling points could be influenced by the strength of the intermolecular forces present in the solid or liquid states .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its ability to interact with biological targets such as proteins or DNA. The presence of multiple functional groups could allow it to form a variety of noncovalent interactions, such as hydrogen bonds and halogen bonds .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its physical and chemical properties in more detail, and investigating potential applications. For example, it could be interesting to explore whether this compound has any biological activity, given its structural complexity .

properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-7-2-4-11(16)8-14)10-15(20)18-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWVLIYPKRANSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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